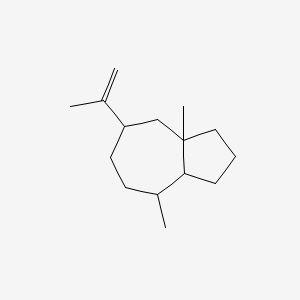
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene is a sesquiterpene hydrocarbon with the molecular formula C15H26. This compound is characterized by its unique structure, which includes a decahydroazulene core with methyl and isopropenyl substituents. It is commonly found in essential oils and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclization reactions of linear precursors in the presence of acid catalysts. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized cyclization reactions using industrial reactors and continuous flow systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, and carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene has several applications in scientific research:
Chemistry: Used as a model compound for studying cyclization reactions and sesquiterpene synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the fragrance and flavor industry due to its presence in essential oils.
Wirkmechanismus
The mechanism of action of 3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (3S,5R,8S)-3,8-Dimethyl-5-(prop-1-en-2-yl)-2,3,5,6,7,8-hexahydroazulen-1(4H)-one
- (5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran
Uniqueness
3a,8-Dimethyl-5-(prop-1-en-2-yl)decahydroazulene is unique due to its specific structural features and the presence of both methyl and isopropenyl groups on the decahydroazulene core
Eigenschaften
CAS-Nummer |
831211-84-8 |
|---|---|
Molekularformel |
C15H26 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
4,8a-dimethyl-7-prop-1-en-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene |
InChI |
InChI=1S/C15H26/c1-11(2)13-8-7-12(3)14-6-5-9-15(14,4)10-13/h12-14H,1,5-10H2,2-4H3 |
InChI-Schlüssel |
HXDXQWMEYWFSBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC2(C1CCC2)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


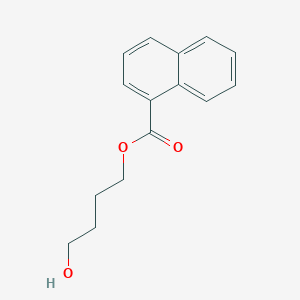
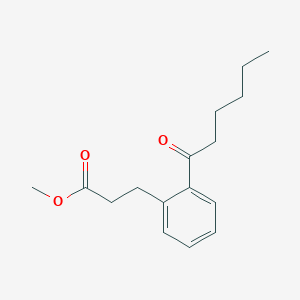
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)

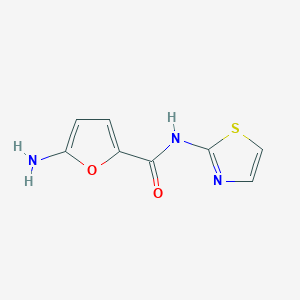

![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)

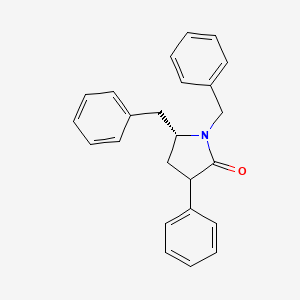
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
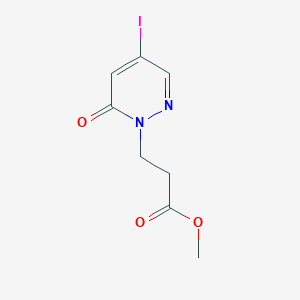
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
